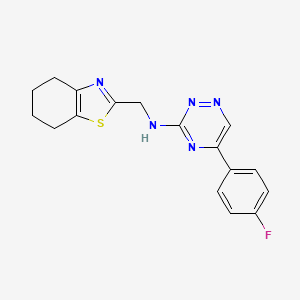![molecular formula C22H17N3O4 B5994794 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide](/img/structure/B5994794.png)
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Methoxyphenyl Group: This step often involves Friedel-Crafts acylation reactions using 4-methoxybenzoyl chloride.
Formation of the Pyrazine Ring: This can be synthesized through condensation reactions involving appropriate diamines and diketones.
Coupling Reactions: The final step involves coupling the benzofuran and pyrazine moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: Its aromatic and heterocyclic components make it suitable for use in organic electronics and photonic materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving aromatic and heterocyclic compounds.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide can be compared with similar compounds such as:
N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}pyrazine-2-carboxamide: Lacks the methyl group on the benzofuran ring, potentially altering its chemical reactivity and biological activity.
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide: Contains a pyridine ring instead of a pyrazine ring, which may affect its electronic properties and interactions with biological targets.
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}quinoline-2-carboxamide: Features a quinoline ring, which could enhance its aromaticity and potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-13-17-11-15(25-22(27)18-12-23-9-10-24-18)5-8-19(17)29-21(13)20(26)14-3-6-16(28-2)7-4-14/h3-12H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUTWLZZDDMSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1-ethyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B5994719.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5994725.png)
![ethyl 4-(5-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5994737.png)
![(5E)-1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5994739.png)
![ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE](/img/structure/B5994741.png)
![[2-CHLORO-5-(METHYLSULFANYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5994743.png)
![2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5994749.png)
![2-benzamido-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5994752.png)
![methyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5994765.png)
![N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5994771.png)

![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5994786.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[phenyl(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5994806.png)
